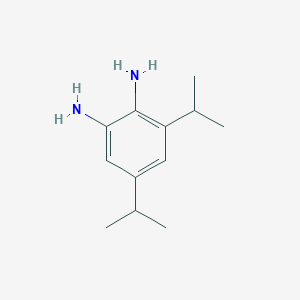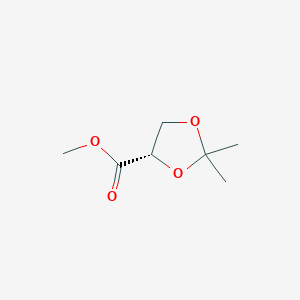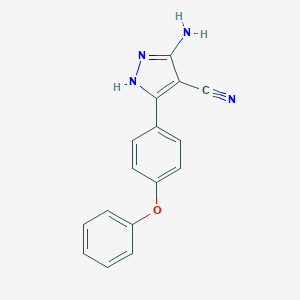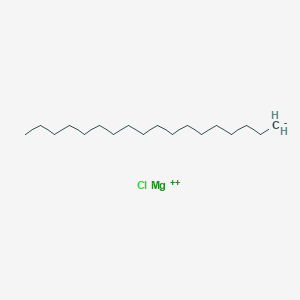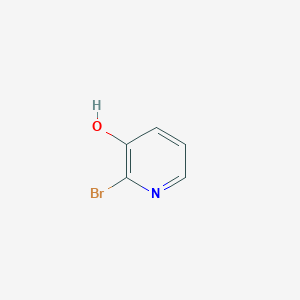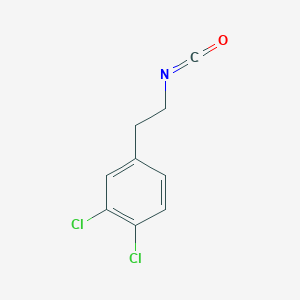
Isocyanate de 3,4-dichlorophénéthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichlorophenethyl isocyanate (DCPI) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a synthetic derivative of phenethylamine and isocyanate, which has been shown to exhibit a wide range of biological activities. The compound has been used in various scientific research applications, including the development of new drugs and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Sciences de l'environnement
La réactivité de l'isocyanate de 3,4-dichlorophénéthyle en fait un candidat pour des études de remédiation environnementale. Il peut potentiellement être utilisé pour synthétiser des composés qui réagissent avec les polluants et les neutralisent ou pour créer des matériaux capables de capturer et d'éliminer les contaminants de l'environnement.
Chacune de ces applications tire parti des propriétés chimiques uniques de l'this compound, en particulier sa réactivité avec divers nucléophiles, pour créer de nouveaux composés et matériaux ayant un large éventail d'utilisations dans la science et l'industrie .
Safety and Hazards
3,4-Dichlorophenethyl isocyanate is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
3,4-Dichlorophenethyl isocyanate, like other isocyanates, is highly reactive. It can react with compounds that have active hydrogen atoms. This reactivity is often utilized in organic synthesis .
Biochemical Pathways
It’s known that isocyanates can participate in reactions leading to a variety of organic compounds .
Pharmacokinetics
It’s known that isocyanates in general are rapidly absorbed and distributed throughout the body, and can be metabolized and excreted via several routes .
Result of Action
3,4-Dichlorophenethyl isocyanate is known to be an irritant for tissues including eyes and mucous membranes. Inhalation of dust from the chemical is poisonous . It’s also classified as an extremely hazardous substance in the United States .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Dichlorophenethyl isocyanate. For instance, its reactivity can be influenced by the presence of compounds with active hydrogen atoms. Additionally, it’s recommended to be stored at temperatures between 2-8°C to maintain its stability .
Analyse Biochimique
Cellular Effects
It is known that isocyanates can cause irritation to tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous . This suggests that 3,4-Dichlorophenethyl isocyanate may have adverse effects on cell function.
Molecular Mechanism
Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that 3,4-Dichlorophenethyl isocyanate may exert its effects at the molecular level through these reactions.
Temporal Effects in Laboratory Settings
It is known that isocyanates are stable under normal conditions and can be stored at 2-8°C .
Dosage Effects in Animal Models
It is known that isocyanates can cause irritation and are poisonous when inhaled . This suggests that high doses of 3,4-Dichlorophenethyl isocyanate may have toxic or adverse effects.
Metabolic Pathways
Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that 3,4-Dichlorophenethyl isocyanate may be involved in various metabolic pathways through these reactions.
Transport and Distribution
Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that 3,4-Dichlorophenethyl isocyanate may interact with various transporters or binding proteins.
Subcellular Localization
Given its reactivity, it may be localized to areas of the cell where it can readily react with compounds containing active hydrogen atoms .
Propriétés
IUPAC Name |
1,2-dichloro-4-(2-isocyanatoethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-8-2-1-7(5-9(8)11)3-4-12-6-13/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTVTCGHLQMSOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN=C=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392495 |
Source


|
| Record name | 3,4-Dichlorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115706-18-8 |
Source


|
| Record name | 3,4-Dichlorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-4-(2-isocyanatoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)
![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)
![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)


